(4-Amino-3,5-difluorophenyl)boronic acid

Description

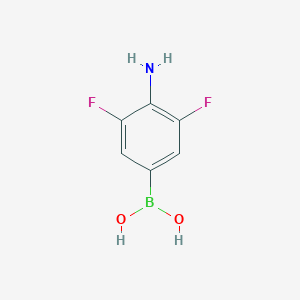

(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound featuring a boronic acid (–B(OH)₂) group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amino (–NH₂) group at the para position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, as demonstrated in , where derivatives like 3,5-dimethylphenyl boronic acid achieved yields up to 74% .

Properties

Molecular Formula |

C6H6BF2NO2 |

|---|---|

Molecular Weight |

172.93 g/mol |

IUPAC Name |

(4-amino-3,5-difluorophenyl)boronic acid |

InChI |

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |

InChI Key |

NJFTYBFZAGEIHR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)N)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:

Starting Material: The process begins with 4-bromo-2-fluoroaniline.

Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.

Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.

Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.

Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Homo-Coupling Reactions: It can also undergo homo-coupling to form biaryl compounds without the need for a halide partner.

Common Reagents and Conditions:

Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).

Bases: Commonly used bases include potassium carbonate or sodium hydroxide.

Solvents: Typical solvents include ethanol, water, or a mixture of both.

Major Products:

Biaryl Compounds: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.

Fluorinated Biaryl Derivatives: These are formed when reacting with specific aryl or heteroaryl halides.

Scientific Research Applications

(4-Amino-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Electronic Effects :

- Amino Group (–NH₂): Strong electron-donating nature may increase nucleophilicity of the boronic acid, improving reactivity in cross-couplings compared to electron-withdrawing groups (e.g., –CN or –F).

Reactivity in Suzuki-Miyaura Cross-Couplings

highlights that electron-donating substituents (e.g., 4-CH₃, 3,5-(CH₃)₂) on phenylboronic acids yield higher reaction efficiencies (72–74%) compared to electron-withdrawing groups (e.g., 3,5-(CF₃)₂, 65–68%) . By analogy, the amino group in (4-Amino-3,5-difluorophenyl)boronic acid may similarly enhance catalytic activity, though steric hindrance from fluorine atoms could moderate this effect.

Stability and pH Sensitivity

demonstrates that boronic acids like 4-nitrophenylboronic acid undergo H₂O₂-mediated oxidation to phenols, with reaction rates increasing at basic pH (~11) . The amino group’s basicity in this compound could alter its stability under physiological or synthetic conditions, requiring tailored storage (e.g., inert atmosphere, 2–8°C) as seen for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.